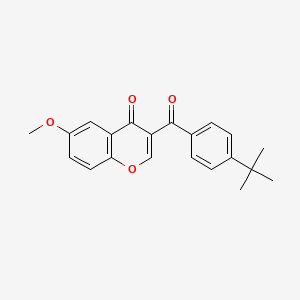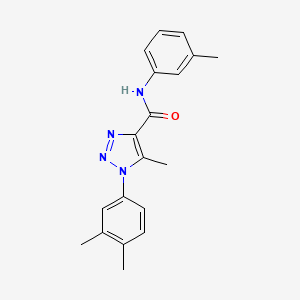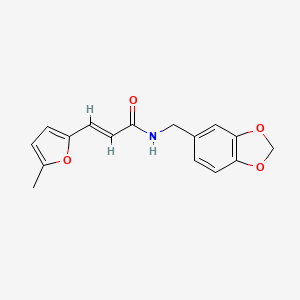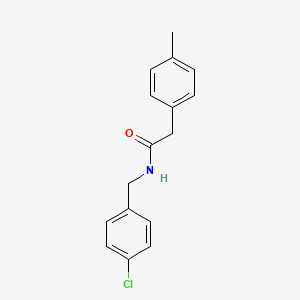
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one, also known as BMBMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. In addition, 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been studied for its antioxidant properties, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In addition, 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one for lab experiments is its ease of synthesis. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one can be synthesized using simple and inexpensive reagents, making it a cost-effective compound for research. However, one of the limitations of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the research of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one. One potential direction is the development of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one for cancer treatment. Another potential direction is the development of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one as a potential antimicrobial agent. Further studies are needed to determine the spectrum of activity of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one against various bacteria and fungi. Finally, further studies are needed to determine the mechanism of action of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one and its potential applications in other fields such as materials science.
Méthodes De Synthèse
The synthesis of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one involves the reaction of 4-methoxyphenol with tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst such as potassium carbonate. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
3-(4-tert-butylbenzoyl)-6-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2,3)14-7-5-13(6-8-14)19(22)17-12-25-18-10-9-15(24-4)11-16(18)20(17)23/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLHSNPAGYFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)



![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)

